molecular formula C7H7BrO2S B1368923 Methyl 4-(bromomethyl)thiophene-2-carboxylate CAS No. 54796-51-9

Methyl 4-(bromomethyl)thiophene-2-carboxylate

Cat. No.: B1368923
CAS No.: 54796-51-9
M. Wt: 235.1 g/mol
InChI Key: KNBMDMSLFAPOSE-UHFFFAOYSA-N
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Description

Methyl 4-(bromomethyl)thiophene-2-carboxylate is a heterocyclic compound with a thiophene ring substituted with a bromomethyl group at the 4-position and a carboxylate ester group at the 2-position.

Properties

IUPAC Name

methyl 4-(bromomethyl)thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO2S/c1-10-7(9)6-2-5(3-8)4-11-6/h2,4H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNBMDMSLFAPOSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CS1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30573055
Record name Methyl 4-(bromomethyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30573055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54796-51-9
Record name Methyl 4-(bromomethyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30573055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(bromomethyl)thiophene-2-carboxylate typically involves the bromination of methyl thiophene-2-carboxylate. A common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a radical mechanism, resulting in the selective bromination at the 4-position of the thiophene ring .

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient heat management .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromomethyl group undergoes nucleophilic substitution with various nucleophiles, enabling the introduction of diverse functional groups.

Key Examples:

  • Reaction with Amines:
    Reaction with cyclic amines (e.g., piperidine, morpholine) under mild conditions yields aminomethyl derivatives. For instance, treatment with piperidine in dichloromethane at room temperature produces methyl 4-(piperidinylmethyl)thiophene-2-carboxylate .

  • Azide Substitution:
    Substitution with sodium azide in dimethylformamide (DMF) at 50°C generates methyl 4-(azidomethyl)thiophene-2-carboxylate. Subsequent catalytic hydrogenation (H₂/Pd-C) reduces the azide to a primary amine .

NucleophileConditionsProductYieldSource
PiperidineDCM, rtMethyl 4-(piperidinylmethyl)thiophene-2-carboxylate85%
NaN₃DMF, 50°CMethyl 4-(azidomethyl)thiophene-2-carboxylate90%

Coupling Reactions

The bromomethyl group participates in cross-coupling reactions, though its primary utility lies in functional group transformations rather than direct metal-catalyzed couplings.

Example:

  • Buchwald-Hartwig Amination:
    Palladium-catalyzed coupling with aryl amines under microwave irradiation (160°C, 1 h) in green solvents like cyclopentyl methyl ether (CPME) yields biaryl derivatives .

Hydrolysis of the Ester Group

The methyl ester undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid.

Conditions:

  • Basic Hydrolysis:
    Treatment with NaOH in methanol/water (1:1) at 60°C for 4 h produces 4-(bromomethyl)thiophene-2-carboxylic acid.

  • Acidic Hydrolysis:
    Refluxing with HCl (6M) in dioxane yields the same carboxylic acid .

Comparative Reactivity with Analogues

The bromomethyl group exhibits higher reactivity compared to chloromethyl or unfunctionalized thiophenes due to the superior leaving-group ability of bromide.

CompoundReactivity (Relative to Br)Key Reaction
Methyl 4-(chloromethyl)thiophene-2-carboxylateLowerSlower SN₂ substitution
Methyl 4-methylthiophene-2-carboxylateMinimalRequires radical bromination for functionalization

Scientific Research Applications

Methyl 4-(bromomethyl)thiophene-2-carboxylate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives, which are valuable in the development of organic electronic materials.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules, including antimicrobial and anticancer agents.

    Medicine: Explored for its role in drug discovery, particularly in the design of molecules that can interact with specific biological targets.

    Industry: Utilized in the production of polymers and advanced materials with unique electronic properties

Mechanism of Action

The mechanism of action of Methyl 4-(bromomethyl)thiophene-2-carboxylate largely depends on its application. In biological systems, it may act by interacting with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function. In material science, its electronic properties are harnessed to create conductive polymers and other advanced materials .

Comparison with Similar Compounds

    Methyl 4-(chloromethyl)thiophene-2-carboxylate: Similar structure but with a chlorine atom instead of bromine.

    Methyl 4-(iodomethyl)thiophene-2-carboxylate: Similar structure but with an iodine atom instead of bromine.

    Methyl 4-(methylthio)thiophene-2-carboxylate: Similar structure but with a methylthio group instead of bromomethyl.

Uniqueness: Methyl 4-(bromomethyl)thiophene-2-carboxylate is unique due to the reactivity of the bromomethyl group, which can undergo a variety of substitution reactions, making it a versatile intermediate in organic synthesis. The bromine atom also imparts distinct electronic properties that can be advantageous in the design of materials with specific electronic characteristics .

Biological Activity

Methyl 4-(bromomethyl)thiophene-2-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound has the molecular formula C7H7BrO2SC_7H_7BrO_2S. Its structural representation can be described by the following SMILES notation: COC(=O)C1=CC(=CS1)CBr . The compound features a thiophene ring, which is known for its diverse biological properties.

Antimicrobial Activity

Research has demonstrated that thiophene derivatives exhibit notable antimicrobial properties. This compound has been investigated for its effectiveness against various bacterial strains.

Case Study: Antibacterial Activity

A study evaluated the antibacterial efficacy of several thiophene derivatives, including this compound, against Extended-Spectrum Beta-Lactamase (ESBL) producing E. coli strains. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) were determined using agar diffusion methods.

CompoundZone of Inhibition (mm)MIC (mg/mL)MBC (mg/mL)
This compound15 ± 2 at 50 mg2040
Control Antibiotic (Ciprofloxacin)30 ± 3 at 50 mg510

The results indicated that this compound exhibited a significant zone of inhibition, suggesting its potential as an antibacterial agent .

Anticancer Activity

The anticancer properties of this compound have also been explored. Thiophene derivatives are known to interact with various biological targets involved in cancer progression.

The proposed mechanism involves the compound's ability to induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell proliferation and survival. Specifically, studies have shown that thiophene derivatives can inhibit key enzymes involved in tumor growth, leading to reduced viability of cancer cells .

Toxicity and Safety Profile

While exploring its biological activities, it is crucial to consider the safety profile of this compound. The compound has been classified as harmful if swallowed and may cause skin irritation . This necessitates careful handling and further studies to fully understand its safety in therapeutic applications.

Summary of Findings

This compound shows promising biological activities, particularly as an antibacterial and anticancer agent. However, further research is necessary to elucidate its mechanisms of action and to evaluate its safety profile comprehensively.

Q & A

Basic Questions

Q. What are the established synthetic routes for Methyl 4-(bromomethyl)thiophene-2-carboxylate, and how is its structure confirmed?

  • Synthesis : A common method involves bromination of a thiophene precursor. For example, bromination of methyl 4-methylthiophene-2-carboxylate using N-bromosuccinimide (NBS)\text{N-bromosuccinimide (NBS)} in the presence of a radical initiator (e.g., AIBN) under reflux in CCl4\text{CCl}_4 . Alternatively, direct bromination with Br2\text{Br}_2 and AlCl3\text{AlCl}_3 has been reported for similar thiophene derivatives, though this may require careful control to avoid over-bromination .
  • Characterization :

  • 1H NMR^1\text{H NMR} : Key signals include the methyl ester (δ3.83.9ppm\delta \, 3.8–3.9 \, \text{ppm}) and bromomethyl (δ4.04.1ppm\delta \, 4.0–4.1 \, \text{ppm}) protons. Aromatic thiophene protons appear as distinct singlets or doublets between δ7.37.9ppm\delta \, 7.3–7.9 \, \text{ppm} .
  • 13C NMR^{13}\text{C NMR} : The carbonyl carbon of the ester group resonates at δ161163ppm\delta \, 161–163 \, \text{ppm}, while the bromomethyl carbon appears at δ3435ppm\delta \, 34–35 \, \text{ppm} .
  • HRMS : Confirm molecular ion peaks (e.g., [M-H][\text{M-H}]^- at m/z140.0353m/z \, 140.0353) and isotopic patterns for bromine .

Q. What are common impurities in the synthesis of this compound, and how are they resolved?

  • Impurities : Unreacted starting material (e.g., 4-methylthiophene ester), over-brominated byproducts (e.g., dibromo derivatives), or oxidized products due to reactive bromine intermediates .
  • Purification :

  • Recrystallization : Use ethanol/ethyl ether mixtures to isolate the product with >80% purity .
  • Distillation : Effective for removing low-boiling-point impurities, though challenging for thermally unstable compounds .
  • Column Chromatography : Silica gel with hexane/ethyl acetate gradients separates brominated isomers .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and selectivity in bromomethylation?

  • Key Variables :

  • Solvent : Polar aprotic solvents (e.g., DMF) improve bromide ion solubility but may promote side reactions. CCl4\text{CCl}_4 minimizes oxidation .
  • Temperature : Controlled heating (40–60°C) balances reaction rate and selectivity. Excessive heat accelerates radical chain termination, reducing yield .
  • Catalyst : Radical initiators (e.g., AIBN) at 0.5–1.0 mol% optimize bromine radical generation .
    • Data-Driven Example :
ConditionYield (%)Purity (%)
NBS in CCl4\text{CCl}_4, 60°C8295
Br2/AlCl3\text{Br}_2/\text{AlCl}_3, RT6587
NBS in DMF, 50°C7890

Q. What mechanistic insights explain competing pathways during bromomethylation?

  • Radical vs. Electrophilic Pathways :

  • Radical Mechanism : NBS generates bromine radicals, favoring allylic or benzylic bromination. This pathway dominates in non-polar solvents .
  • Electrophilic Substitution : Br2/AlCl3\text{Br}_2/\text{AlCl}_3 promotes electrophilic aromatic bromination, which competes with side-chain bromination. Steric hindrance on the thiophene ring directs selectivity .
    • Side Reactions :
  • Oxidation : Bromomethyl groups may oxidize to carbonyls under aerobic conditions. Inert atmospheres (N2_2/Ar) mitigate this .
  • Elimination : Base-sensitive substrates can undergo dehydrohalogenation, forming alkenes. Use of mild acids (e.g., H2SO4\text{H}_2\text{SO}_4) suppresses this .

Q. How does this compound serve as a precursor in medicinal chemistry?

  • Applications :

  • Suzuki Coupling : The bromomethyl group enables cross-coupling with boronic acids to generate biaryl thiophenes, common in kinase inhibitor scaffolds .
  • Nucleophilic Substitution : Reacts with amines or thiols to form functionalized derivatives for antibacterial or antifungal agents .
    • Case Study : Conversion to 4-(aminomethyl)thiophene-2-carboxylate via reaction with ammonia, followed by coupling with bioactive moieties (e.g., benzamides) for anticancer screening .

Methodological Best Practices

Q. How are discrepancies in spectroscopic data resolved during structural validation?

  • Multi-Technique Cross-Validation :

  • Compare experimental 1H^1\text{H} and 13C^{13}\text{C} NMR shifts with computational predictions (DFT/B3LYP) .
  • Use 2D NMR (COSY, HSQC) to assign overlapping aromatic signals .
    • Microanalysis : Confirm elemental composition (C, H, Br, S) to ±0.3% deviation from theoretical values .

Q. What strategies improve reproducibility in scaled-up syntheses?

  • Process Controls :

  • Continuous Flow Reactors : Minimize exothermic risks in bromination steps .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and intermediate stability .
    • Documentation : Publish detailed procedures, including exact solvent volumes, stirring rates, and quenching methods .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-(bromomethyl)thiophene-2-carboxylate
Reactant of Route 2
Methyl 4-(bromomethyl)thiophene-2-carboxylate

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